2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-{4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]phenyl}acetamide
Description
This compound features a 3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl core linked via an acetamide group to a phenyl ring substituted with a 4-(2,5-dimethylphenyl)piperazine-1-carbonyl moiety. The cyano group enhances electron-withdrawing properties, while the dimethylphenyl substituents may improve lipophilicity and steric interactions .
Properties
IUPAC Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-[4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N5O3/c1-19-5-6-20(2)26(15-19)32-11-13-33(14-12-32)28(36)23-7-9-24(10-8-23)31-27(35)18-34-22(4)16-21(3)25(17-30)29(34)37/h5-10,15-16H,11-14,18H2,1-4H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHXOKQTOINMGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)NC(=O)CN4C(=CC(=C(C4=O)C#N)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-{4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]phenyl}acetamide typically involves multi-step organic reactions. The key steps include the formation of the pyridine ring, the introduction of the cyano and dimethyl groups, and the coupling of the piperazine and acetamide moieties. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-{4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets.
Industry: It might be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-{4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]phenyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Core Heterocycles: The target's dihydropyridinone core differs from thienopyrimidinone (618427-68-2) and triazole (332947-87-2) in electronic properties. The pyrazole in the diphenylacetamide compound () offers a planar, aromatic structure, contrasting with the partially saturated dihydropyridinone .
Substituent Effects: The target’s 3-cyano group is unique among compared compounds, increasing polarity and hydrogen-bonding capacity compared to ethyl (618427-68-2) or methoxy () groups. The 2,5-dimethylphenyl on the piperazine (target) may enhance lipophilicity and steric hindrance vs. prop-1-en-2-ylphenyl (425685-72-9) or 4-chlorophenyl (332947-87-2) .
Pharmacological Implications: Piperazine derivatives (target and 425685-72-9) are prevalent in CNS drugs, but the target’s dihydropyridinone-cyano combination may confer unique selectivity for serotonin/dopamine receptors . Sulfanyl (332947-87-2) and thioether (618427-68-2) groups in analogs suggest divergent metabolic stability or covalent binding mechanisms compared to the target’s acetamide .
Research Findings and Data Gaps
- Synthetic Complexity: The target’s multiple substituents (cyano, dimethyl, piperazine-carbonyl) likely require multi-step synthesis compared to simpler analogs like diphenylacetamide () .
- Biological Data: No activity data is provided in the evidence. Empirical studies are needed to compare binding affinities (e.g., Ki values) or pharmacokinetic profiles (e.g., logP, solubility).
- SAR Insights : The 2,5-dimethylphenyl group on the piperazine may optimize receptor fit compared to smaller substituents (e.g., 4-methoxyphenyl in ), but in vitro assays are required to validate .
Biological Activity
The compound 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-{4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]phenyl}acetamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 378.47 g/mol. The structure comprises a dihydropyridine core with cyano and acetamide functionalities, which are known to influence biological activity significantly.
Anticancer Properties
Recent studies have shown that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For instance, compounds similar to the target molecule have demonstrated cytotoxic effects against various cancer cell lines:
Case Study: A study evaluated the cytotoxicity of related pyridine derivatives against cancer cell lines such as MCF-7 and HeLa. The results indicated that these compounds exhibited over 70% inhibition at concentrations below 15 µM, suggesting a strong potential for further development in cancer therapy .
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of protein tyrosine kinases (PTK), which are critical in cancer cell proliferation and survival. For example, certain pyridinone derivatives showed increased potency against c-Met kinase, a common target in cancer therapy . The binding interactions within the ATP-binding pocket of kinases suggest that modifications to the dihydropyridine structure could enhance selectivity and efficacy.
Neuropharmacological Activity
Compounds containing dihydropyridine structures have also been explored for their neuropharmacological effects. Research indicates that these compounds may exhibit CNS depressant and neuroleptic activities. This has been linked to their ability to modulate neurotransmitter systems and influence neuronal excitability.
Antimicrobial Activity
Pyridine derivatives have been recognized for their antimicrobial properties. Studies have shown that modifications to the pyridine ring can enhance activity against various bacterial strains. For example, certain derivatives demonstrated significant inhibition against Gram-positive bacteria, indicating potential as antibiotic agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
